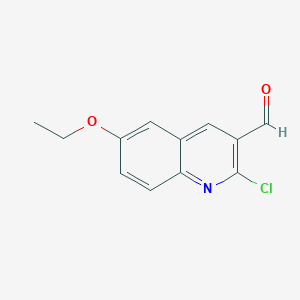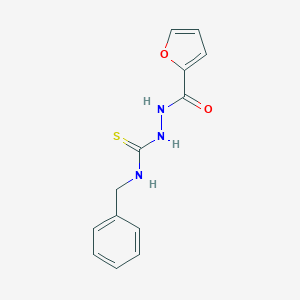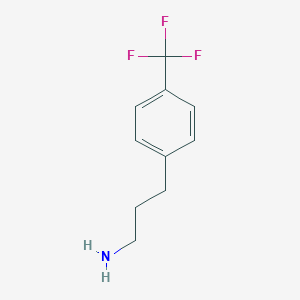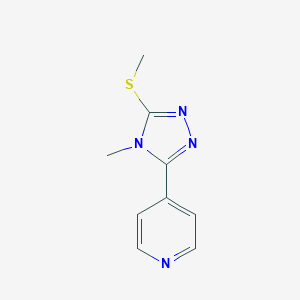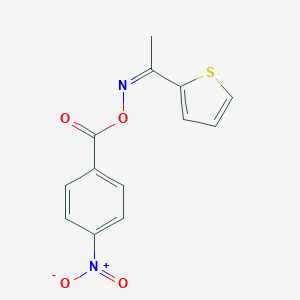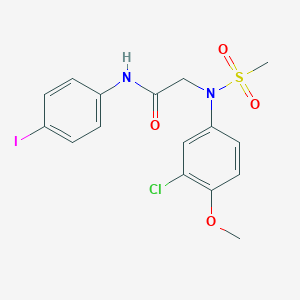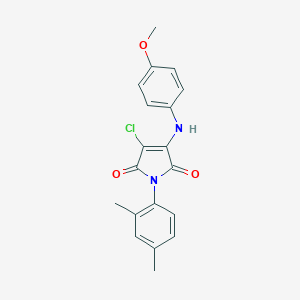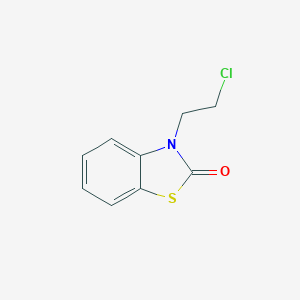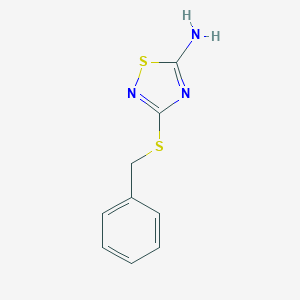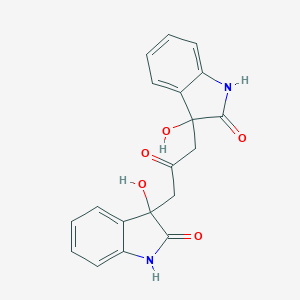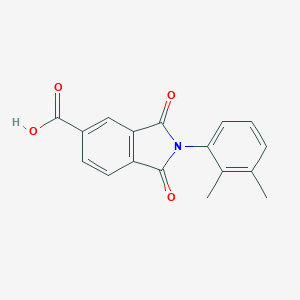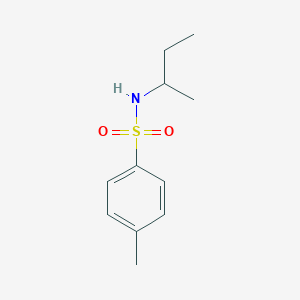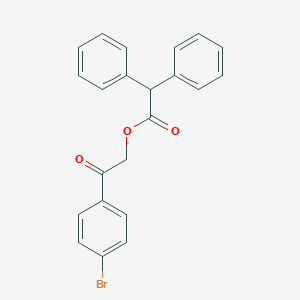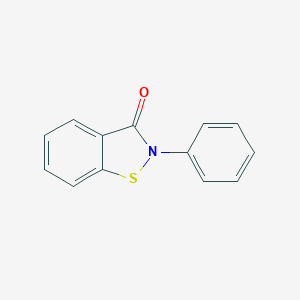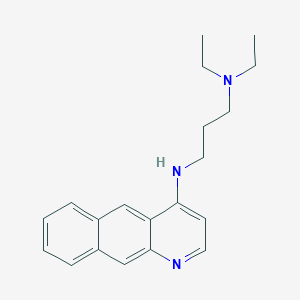
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is also known as BDQ or bedaquiline, which is a drug used to treat tuberculosis.
Mechanism Of Action
BDQ inhibits the mycobacterial ATP synthase by binding to its c-ring, which is responsible for the proton translocation across the membrane. This results in the inhibition of ATP production, leading to the death of the bacteria.
Biochemical And Physiological Effects
BDQ has been shown to have a selective inhibitory effect on the mycobacterial ATP synthase, without affecting the human ATP synthase. This makes it a promising candidate for the treatment of tuberculosis, as it has minimal side effects on human cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of BDQ is its potency against drug-resistant strains of tuberculosis. However, one of the limitations is its high cost of production, which may limit its accessibility in low-income countries.
Future Directions
1. Further studies to optimize the synthesis of BDQ to reduce its cost of production.
2. Investigation of the potential applications of BDQ in other fields, such as material science and biochemistry.
3. Development of new drugs based on the structure of BDQ for the treatment of other diseases.
4. Investigation of the potential side effects of BDQ on human cells to ensure its safety for clinical use.
In conclusion, 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- or BDQ is a chemical compound that has shown promising results in the treatment of tuberculosis. Its selective inhibitory effect on the mycobacterial ATP synthase makes it a potential candidate for the development of new drugs. Further research is needed to optimize its synthesis, investigate its potential applications in other fields, and ensure its safety for clinical use.
Synthesis Methods
The synthesis of BDQ involves a multi-step process that includes the condensation of 2-aminobenzophenone with diethyl malonate, followed by the cyclization of the resulting product with hydrazine hydrate. The final step involves the alkylation of the resulting product with 1,3-propanediamine.
Scientific Research Applications
BDQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of the mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. BDQ has also been shown to exhibit activity against drug-resistant strains of tuberculosis, making it a promising candidate for the treatment of this disease.
properties
CAS RN |
56297-68-8 |
|---|---|
Product Name |
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- |
Molecular Formula |
C20H25N3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-benzo[g]quinolin-4-yl-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H25N3/c1-3-23(4-2)13-7-11-21-19-10-12-22-20-15-17-9-6-5-8-16(17)14-18(19)20/h5-6,8-10,12,14-15H,3-4,7,11,13H2,1-2H3,(H,21,22) |
InChI Key |
KTSYTPMUPYCPFS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Canonical SMILES |
CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Other CAS RN |
56297-68-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



